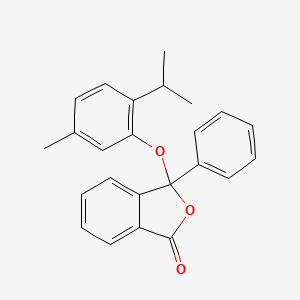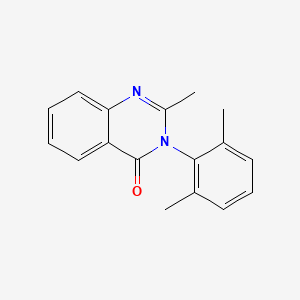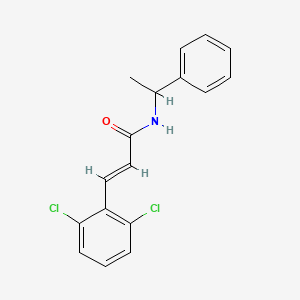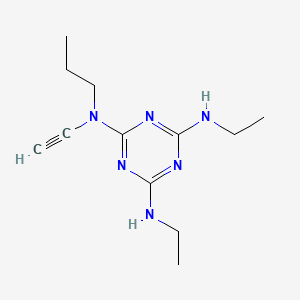![molecular formula C19H20ClNO2 B5339736 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5339736.png)
1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride, also known as FPEH, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylpropanolamine, which is a sympathomimetic drug that acts as a central nervous system stimulant. FPEH has been found to have various biochemical and physiological effects, making it a useful tool in many research studies.
作用機序
The exact mechanism of action of 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is not fully understood. However, it is known to act as a sympathomimetic agent, which means that it mimics the effects of the sympathetic nervous system. This compound has been found to increase heart rate, blood pressure, and respiratory rate. It also has effects on the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood and behavior. This compound has also been found to increase heart rate and blood pressure, which can have implications for cardiovascular health. In addition, this compound has been shown to have effects on respiratory function, including increasing respiratory rate and decreasing airway resistance.
実験室実験の利点と制限
One of the main advantages of using 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride in lab experiments is its ability to mimic the effects of the sympathetic nervous system. This makes it a useful tool for studying the effects of different drugs and chemicals on the cardiovascular and respiratory systems. However, one of the limitations of using this compound is that its effects can be dose-dependent, which means that the results of experiments can vary depending on the amount of this compound used.
将来の方向性
There are several future directions for research on 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride. One area of interest is the potential use of this compound as a treatment for respiratory disorders such as asthma and chronic obstructive pulmonary disease. Another area of interest is the potential use of this compound as a tool for studying the effects of different drugs and chemicals on the sympathetic nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological and biochemical processes.
合成法
The synthesis of 1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride involves the reaction of 5-phenyl-2-furaldehyde with phenylpropanolamine in the presence of hydrochloric acid. This reaction results in the formation of this compound hydrochloride, which is a white crystalline powder.
科学的研究の応用
1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride has been extensively used in scientific research as a tool to study various physiological and biochemical processes. It has been found to have effects on the cardiovascular system, respiratory system, and central nervous system. This compound has also been used to study the effects of different drugs and chemicals on these systems.
特性
IUPAC Name |
1-phenyl-2-[(5-phenylfuran-2-yl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2.ClH/c21-18(15-7-3-1-4-8-15)14-20-13-17-11-12-19(22-17)16-9-5-2-6-10-16;/h1-12,18,20-21H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADKAYPDUQDAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)



![6-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5339677.png)
![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)
![N'-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide](/img/structure/B5339687.png)
![methyl 5-[(E)-2-phenylvinyl]isoxazole-3-carboxylate](/img/structure/B5339693.png)

![N-(4-chlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B5339709.png)
![N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5339718.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5339731.png)
![6-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5339745.png)